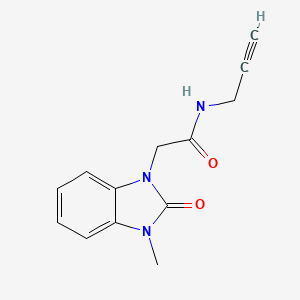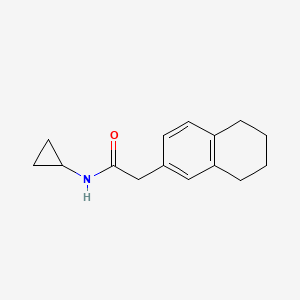
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CTA) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTA belongs to the class of cyclopropyl amides and has been synthesized using a variety of methods.
Wirkmechanismus
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its therapeutic effects through the inhibition of protein aggregation. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide binds to the hydrophobic regions of Aβ peptides and alpha-synuclein, preventing their aggregation into toxic oligomers and fibrils. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide also stabilizes the monomeric forms of these proteins, which are less toxic than their aggregated forms.
Biochemical and Physiological Effects
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have minimal toxicity in vitro and in vivo. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide does not affect cell viability or induce cell death at concentrations up to 100 µM. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide also does not affect the viability of primary neurons or astrocytes at concentrations up to 50 µM. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to cross the blood-brain barrier in mice, indicating its potential for central nervous system (CNS) drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for lab experiments, including its low toxicity, ability to cross the blood-brain barrier, and potential for CNS drug delivery. However, N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a relatively new compound and has not been extensively studied in vivo. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One direction is to further study its mechanism of action and its effects on protein aggregation in vitro and in vivo. Another direction is to investigate its potential for drug delivery to the CNS and its efficacy in animal models of neurodegenerative diseases. Additionally, N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide could be modified to improve its pharmacokinetics and pharmacodynamics, potentially leading to the development of more effective therapeutics for neurodegenerative diseases.
Synthesemethoden
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been synthesized using various methods, including a one-pot synthesis and a three-step synthesis. The one-pot synthesis involves the reaction of 2-cyclopropylacetic acid with 2-naphthylamine in the presence of a catalyst. The three-step synthesis involves the reaction of 2-cyclopropylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-naphthylamine to form the amide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the pathogenesis of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h5-6,9,14H,1-4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMOCRLJKAQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)
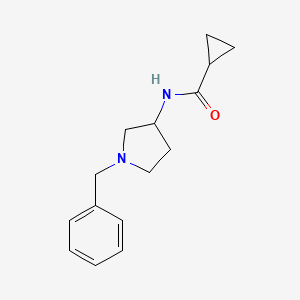
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
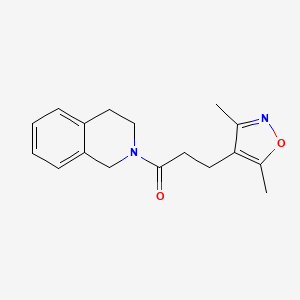
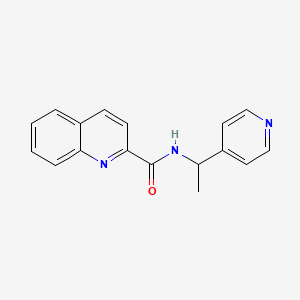

![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
